molecular formula C7H9Cl2N3O B2600106 5-Amino-1H-indazol-3-ol dihydrochloride CAS No. 861360-71-6

5-Amino-1H-indazol-3-ol dihydrochloride

Cat. No.: B2600106
CAS No.: 861360-71-6
M. Wt: 222.07
InChI Key: VBGOCHHYCKZHPZ-UHFFFAOYSA-N
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Description

5-Amino-1H-indazol-3-ol dihydrochloride: is a chemical compound with the molecular formula C7H7N3O.2ClH. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-1H-indazol-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its ability to interact with biological targets, making it a candidate for further investigation in drug discovery .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its role in treating various diseases, including cancer and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-indazol-3-ol dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-nitrophenylhydrazine, which is then cyclized to form the indazole core. Subsequent reduction and functionalization steps yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-indazol-3-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .

Comparison with Similar Compounds

  • 5-Phenyl-1H-indazol-3-amine
  • 5-Chloro-1H-indazol-3-ol
  • 5-Methyl-1H-indazol-3-ol

Comparison: Compared to these similar compounds, 5-Amino-1H-indazol-3-ol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. For instance, the amino group at the 5-position enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

5-amino-1,2-dihydroindazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.2ClH/c8-4-1-2-6-5(3-4)7(11)10-9-6;;/h1-3H,8H2,(H2,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGOCHHYCKZHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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